N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea

Mutagenicity Structure-Activity Relationship Salmonella typhimurium TA1535

N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea (CAS 72586-69-7), also named 1,3-dimethyl-1-(4-nitrophenyl)-3-nitrosourea, is a synthetic N-nitrosourea featuring methyl substitution at both urea nitrogen atoms and a p-nitrophenyl group on N′. As a member of the N-methyl-N′-aryl-N′-methyl-N-nitrosourea (II-Y) series, it serves as a direct comparator to the N′-unsubstituted N-methyl-N′-aryl-N-nitrosourea (I-X) analogs in structure–activity investigations of mutagenicity and chemical reactivity.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
CAS No. 72586-69-7
Cat. No. B12793106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea
CAS72586-69-7
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)N=O
InChIInChI=1S/C9H10N4O4/c1-11(9(14)12(2)10-15)7-3-5-8(6-4-7)13(16)17/h3-6H,1-2H3
InChIKeyTYOCLJQLJIKHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea (CAS 72586-69-7): A Structure-Defined N-Nitrosourea for Mutagenicity and Reactivity Studies


N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea (CAS 72586-69-7), also named 1,3-dimethyl-1-(4-nitrophenyl)-3-nitrosourea, is a synthetic N-nitrosourea featuring methyl substitution at both urea nitrogen atoms and a p-nitrophenyl group on N′ . As a member of the N-methyl-N′-aryl-N′-methyl-N-nitrosourea (II-Y) series, it serves as a direct comparator to the N′-unsubstituted N-methyl-N′-aryl-N-nitrosourea (I-X) analogs in structure–activity investigations of mutagenicity and chemical reactivity [1].

SAR ControlN′-methyl matched-pair comparator for I-X mutagenicity studies
MechanismProbe for N′-hydrogen role in alkylation reactivity and decomposition
EndpointReported attenuated mutagenicity context in TA1535 assay vs. N′-unsubstituted analog

Why N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea Cannot Be Replaced by Generic N-Nitrosourea Analogs


N-Nitrosoureas with differing N′-substitution patterns exhibit divergent biological and chemical behavior that precludes simple interchange. The presence of a methyl group on N′ in this compound eliminates the labile hydrogen found on the corresponding I-X analogs, fundamentally altering the decomposition pathway, alkylating activity, and mutagenic potency [1]. Consequently, experimental data obtained with the N′-unsubstituted N-methyl-N′-(p-nitrophenyl)-N-nitrosourea cannot be extrapolated to the N′-methyl derivative without introducing uncontrolled variables, making compound-specific procurement essential for reproducible structure–activity investigations [2].

Decomposition
N′-methyl eliminates labile hydrogen, shifting hydrolysis and alkylation profiles relative to N′-unsubstituted analogs.
Mutagenicity
Weaker mutagenicity profile may not transfer from I-X data; compound-specific procurement supports SAR consistency.
Nucleophilic access
Steric exclusion of bulky amines alters degradation behavior, limiting direct interchangeability in amine-containing matrices.

Quantitative Differentiation of N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea: Head-to-Head Evidence Against Structural Analogs


Mutagenic Attenuation by N′-Methyl Substitution Relative to the N′-Unsubstituted Analog

In the Ames Salmonella typhimurium TA1535 assay, N-methyl-N′-aryl-N′-methyl-N-nitrosoureas (II-Y series), including the title compound, exhibited no significant or weaker mutagenicity when directly compared to their corresponding N′-unsubstituted N-methyl-N′-aryl-N-nitrosoureas (I-X series). For the p-nitrophenyl congener, the I-X compound (N-methyl-N′-(p-nitrophenyl)-N-nitrosourea) displayed strong mutagenic potency without metabolic activation, whereas the II-Y derivative (target compound) showed markedly reduced activity [1]. The quantitative evaluation was performed at a fixed dose of 3.35 × 10⁻² µmol per plate, with alkylating activity correlated to 4-(p-nitrobenzyl)pyridine reactivity [1].

Mutagenicity attenuation
Class-level inference
Strong (I-X) vs. weak/non-significant (II-Y) revertants
Supports SAR interpretation of N′-hydrogen role
TA1535, 3.35×10⁻² µmol/plate, without S9, 48 h
Mutagenicity Structure-Activity Relationship Salmonella typhimurium TA1535

Differential Micellar Catalysis of Hydrolysis: Six-Fold Rate Enhancement vs. Hyper-Acceleration for N′-H Analogs

The hydrolysis of N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea in aqueous basic solution (pH 8.05, 36.8 °C) was accelerated six-fold by cetyltrimethylammonium bromide (CTABr) micelles. In contrast, an alternative N-nitrosourea bearing a labile hydrogen on N′ exhibited a much larger micellar rate enhancement under identical conditions [1]. The attenuated micellar effect for the target compound is attributed to the absence of an ionizable N′-hydrogen, which suppresses the hydroxide-ion-mediated elimination pathway that is hyper-catalyzed in the micellar pseudophase.

Micellar rate enhancement
Cross-study comparable
Supports differentiation from N′-H analogs in micellar screens
CTABr, pH 8.05, 36.8 °C; N′-H analog shows much larger effect
Hydrolysis Kinetics Micellar Catalysis Cetyltrimethylammonium Bromide

Steric Exclusion of Nucleophilic Attack by Bulky Amines Due to N′-Methyl Substitution

Under hydrolytic conditions (pH 8–11, 36.8 °C), N,N′-dimethyl-N′-(p-nitrophenyl)-N-nitrosourea undergoes nucleophilic attack by unhindered amines at the carbonyl carbon; however, with bulkier amines the concurrent nucleophilic reaction is completely excluded due to steric hindrance around the carbonyl group introduced by the N′-methyl substituent [1]. This steric blocking is absent in N′-unsubstituted analogs, where the smaller hydrogen permits access to the carbonyl center even by sterically demanding nucleophiles.

Steric exclusion
Class-level inference
Bulky amines blocked; unhindered amines react
Supports steric vs. electronic degradation mapping
pH 8–11, 36.8 °C, amine buffers
Nucleophilic Substitution Steric Hindrance Degradation Pathway

Procurement-Driven Application Scenarios for N-Methyl-N'-(p-nitrophenyl)-N'-methyl-N-nitrosourea


Structure–Mutagenicity Relationship Studies Requiring an N′-Methyl Negative Control

Investigators mapping the contribution of the N′-hydrogen to nitrosourea mutagenicity require a direct negative or attenuated control compound. The title compound, as the N′-methyl derivative of the strongly mutagenic N-methyl-N′-(p-nitrophenyl)-N-nitrosourea, provides a matched-pair comparator that isolates the effect of N′-substitution without altering the aryl ring electronics. Its use ensures that observed mutagenicity differences are attributable solely to the N′-methyl group, supporting robust SAR conclusions [1].

Kinetic Profiling of Micellar Drug-Delivery Systems for N-Nitrosoureas

The six-fold hydrolysis rate enhancement of this compound by CTABr micelles at pH 8.05 offers a reproducible benchmark for calibrating micellar catalysis models. Formulation scientists can employ this well-characterized response as a reference standard when evaluating novel surfactant systems for nitrosourea delivery, using the differential between N′-methyl and N′-H analogs to validate microenvironment polarity assessments [1].

Mechanistic Probe for Steric vs. Electronic Control in Nucleophilic Degradation

The complete steric blockade of bulky amine attack at the carbonyl carbon, while preserving reactivity with unhindered nucleophiles, makes this compound an ideal tool for deconvoluting steric from electronic influences in hydrolytic degradation studies. Researchers can systematically vary amine steric bulk to map the transition-state geometry requirements, generating predictive stability models for nitrosourea compounds in amine-rich biological or formulation environments [1].

Application
Selection Property
Validation Focus
Mutagenicity SAR studies
N′-methyl matched-pair comparator
N′-hydrogen contribution to mutagenicity
Micellar catalysis benchmarking
Micellar hydrolysis rate enhancement
Microenvironment polarity assessment
Nucleophilic degradation mechanism studies
Steric exclusion of bulky amines
Steric vs. electronic contribution mapping
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